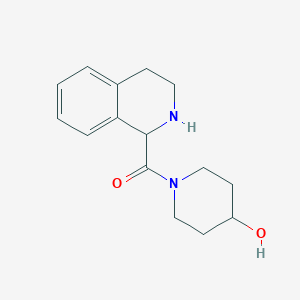![molecular formula C15H20N2O3 B7588652 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588652.png)
3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid, also known as ABP, is a chemical compound that has been widely studied for its potential therapeutic applications. ABP belongs to the class of piperidine derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
作用机制
The exact mechanism of action of 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the activation of the peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that is involved in the production of pro-inflammatory mediators, while PPARγ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and cytokines. Additionally, 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid has been shown to induce apoptosis in cancer cells and inhibit their proliferation. 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid has also been shown to regulate glucose and lipid metabolism, making it a potential candidate for the treatment of metabolic disorders.
实验室实验的优点和局限性
3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid has several advantages for lab experiments, including its high purity and stability. Additionally, 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid has been shown to exhibit a range of biological activities, making it a versatile compound for studying various biological processes. However, one limitation of 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid is its relatively high cost, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the study of 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid. One area of interest is the development of 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid analogs with improved pharmacological properties. Additionally, the potential use of 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid for the treatment of metabolic disorders, such as diabetes and obesity, warrants further investigation. Finally, the potential use of 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid as a chemotherapeutic agent for the treatment of cancer is an area of active research.
合成方法
The synthesis of 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid involves a multi-step process that includes the reaction of 2-aminobenzoic acid with 1-bromo-3-chloropropane to form 1-(2-aminobenzoyl)-3-chloropropane. This intermediate is then reacted with piperidine to form 3-[1-(2-aminobenzoyl)piperidin-3-yl]propanoic acid. This method has been optimized to produce high yields of 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid with high purity.
科学研究应用
3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
3-[1-(2-aminobenzoyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c16-13-6-2-1-5-12(13)15(20)17-9-3-4-11(10-17)7-8-14(18)19/h1-2,5-6,11H,3-4,7-10,16H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTMUYAYXBIGFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2N)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588578.png)
![3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588583.png)

![2-[Isoquinoline-1-carbonyl(methyl)amino]acetic acid](/img/structure/B7588588.png)

![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine](/img/structure/B7588592.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-chlorophenyl)ethanamine](/img/structure/B7588598.png)
![2-hydroxy-3-methyl-N-[3-(methylamino)-3-oxopropyl]benzamide](/img/structure/B7588603.png)

![N-[(2,3-dichlorophenyl)methyl]-N-methyl-3-piperidin-3-ylpropanamide](/img/structure/B7588618.png)
![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588642.png)
![3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid](/img/structure/B7588646.png)
![3-[1-(2-Hydroxybenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588655.png)
![3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588669.png)